molecular formula C16H20O4 B2951826 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate CAS No. 312525-47-6

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate

Cat. No. B2951826
CAS RN: 312525-47-6
M. Wt: 276.332
InChI Key: CZHYHHCVVUOCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxy-4-formylphenyl cyclohexanecarboxylate” is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 393.5±27.0 °C at 760 mmHg, and a flash point of 172.6±23.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . The compound has a polar surface area of 53 Ų and a molar refractivity of 76.6±0.3 cm³ .

Scientific Research Applications

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate has been used in a variety of scientific research applications, such as synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, this compound has been used as a reagent in the synthesis of various compounds, such as indoles, amides, and other heterocyclic compounds. In biochemistry, this compound has been used as a substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been used to study the structure and function of various enzymes, such as cytochrome P450. In pharmacology, this compound has been used to study the pharmacological effects of various drugs, such as anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound is thought to act by binding to the active site of the enzyme and preventing the binding of arachidonic acid, which is the substrate for the enzyme. This inhibition of the enzyme can lead to the inhibition of the production of prostaglandins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. This compound has been shown to inhibit the production of prostaglandins, which can lead to a variety of effects on the body. In humans, this compound has been shown to reduce inflammation, pain, and fever. This compound has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. This compound has also been shown to reduce the production of thromboxanes, which are involved in the formation of blood clots.

Advantages and Limitations for Lab Experiments

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is a non-toxic, non-irritant compound that is soluble in organic solvents. This makes it easy to use in laboratory experiments. Another advantage of this compound is that it is a highly versatile compound that can be used in a variety of scientific research applications. A limitation of this compound is that it is not very stable at high temperatures, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate. One potential direction is the development of novel compounds that are based on the structure of this compound. These compounds could be used to study the structure and function of enzymes, such as cyclooxygenase-2, and to develop new drugs that have anti-inflammatory and analgesic effects. Another potential direction is the development of new methods for synthesizing this compound, which could make it easier and more efficient to produce in the laboratory. Finally, this compound could be used to study the biochemical and physiological effects of various drugs, such as anti-inflammatory drugs, and to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate can be synthesized by a variety of methods, including the Fischer indole synthesis, the Ullmann reaction, and the Knoevenagel condensation. The Fischer indole synthesis involves the reaction of an aldehyde, an amine, and an acid chloride in the presence of a base. The Ullmann reaction involves the reaction of an aryl halide and an amine in the presence of a copper catalyst. The Knoevenagel condensation involves the reaction of an aldehyde and an amine in the presence of a base. All of these methods have been used to synthesize this compound in the laboratory.

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHYHHCVVUOCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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